molecular formula C11H12N2O2 B13665905 Ethyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate

Ethyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13665905
M. Wt: 204.22 g/mol
InChI Key: MXONYPUYLSKIAE-UHFFFAOYSA-N
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Description

Ethyl 8-methylimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a fused imidazo-pyridine core substituted with a methyl group at position 8 and an ethyl ester at position 2. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science.

Synthesis: The compound can be synthesized via Mg3N2-assisted annulation of 2-pyridyl ketones, yielding 83% of the target product (off-white powder, mp 99–101°C, Rf 0.51 in n-hexane/EtOAc) . The reaction conditions (solvent, temperature, and catalyst) optimize regioselectivity and purity.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 8-methylimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-12-7-9-8(2)5-4-6-13(9)10/h4-7H,3H2,1-2H3

InChI Key

MXONYPUYLSKIAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2N1C=CC=C2C

Origin of Product

United States

Preparation Methods

Reaction Scheme and Conditions

One of the most efficient and widely reported methods involves the use of magnesium nitride (Mg3N2) as a nitrogen source to facilitate the annulation of 2-pyridyl ketones with aldehydes or esters, forming the imidazo[1,5-a]pyridine core in a single pot.

  • Reactants: 2-pyridyl ketone (1 equiv), methyl glyoxylate or related aldehyde/ester (1 equiv), Mg3N2 (1 equiv)
  • Solvent: Ethanol-water mixture (8:2 v/v)
  • Temperature: 80 °C
  • Time: 12–24 hours depending on substrate
  • Atmosphere: Sealed tube or open flask depending on scale

Yield and Purification

  • Typical yields range from 63% to 80% for Ethyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate derivatives
  • Purification is achieved via silica gel column chromatography using ethyl acetate and n-hexane mixtures
  • The product appears as an off-white powder with melting points around 99–108 °C

Reaction Optimization Data

Entry Solvent Temp (°C) Time (h) Yield (%) Notes
1 Methanol 25 24 40 Open flask
2 Ethanol 25 24 48 Open flask
3 Methanol 60 24 54 Open flask
4 Ethanol 75 24 63 Open flask
5 Ethanol 25 12 65 Sealed tube
6 Ethanol:Water (8:2) 80 12 80 Sealed tube, optimal yield

Table 1: Effect of solvent and temperature on yield of imidazo[1,5-a]pyridine derivatives via Mg3N2-assisted annulation

Mechanistic Insights

  • Mg3N2 serves as a secondary nitrogen source, facilitating the formation of the imidazo ring by nucleophilic attack and annulation.
  • The reaction proceeds through initial condensation of the ketone and aldehyde, followed by cyclization and aromatization steps.
  • The solvent polarity and temperature critically influence intermediate stability and reaction rate.

Acid-Catalyzed Condensation and Cyclization Route

An alternative classical approach involves the condensation of 2-aminopyridine with ethyl acetoacetate or ethyl oxalyl chloride derivatives under acidic conditions, followed by cyclization to form the imidazo[1,5-a]pyridine scaffold.

Reaction Conditions

  • Reactants: 2-aminopyridine, ethyl acetoacetate or ethyl oxalyl chloride
  • Catalyst: Acidic catalyst such as p-toluenesulfonic acid or acetic acid
  • Solvent: Polar solvents like dimethylformamide or acetic acid
  • Temperature: Heating to reflux or 80–150 °C depending on catalyst and solvent
  • Duration: Overnight or until completion monitored by TLC

Yield and Purification

  • Yields typically range from 70% to 83%
  • Purification by column chromatography with hexane/ethyl acetate gradients
  • Product characterized by melting point and spectral data consistent with literature

Reaction Mechanism and Optimization

  • The condensation forms an imine intermediate which undergoes intramolecular cyclization.
  • Vilsmeier formylation can be employed to introduce aldehyde groups prior to cyclization for further functionalization.
  • Catalytic systems such as palladium acetate in acetic acid or DMF have been reported to enhance regioselectivity and yield.
  • Temperature control (0–5 °C during formylation) and solvent polarity are critical for intermediate stability and purity.

Lewis Acid-Catalyzed Ritter-Type Cyclization

Recent advances include the use of Lewis acid catalysts such as bismuth triflate (Bi(OTf)3) to promote intermolecular Ritter-type cyclizations for imidazo[1,5-a]pyridine synthesis.

Reaction Setup

Workup and Purification

  • Quenching with saturated sodium bicarbonate solution
  • Extraction with ethyl acetate
  • Drying over sodium sulfate and concentration under reduced pressure
  • Purification by silica gel chromatography (20% ethyl acetate/hexane)

Advantages and Limitations

  • Enables direct introduction of nitrile-derived substituents
  • High temperature required may limit sensitive functional groups
  • Provides access to diverse substituted imidazo[1,5-a]pyridines

Comparative Summary of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Mg3N2-Assisted One-Pot Annulation 2-pyridyl ketone, aldehyde, Mg3N2 EtOH:H2O (8:2), 80 °C, 12–24 h 63–80 Mild, one-pot, scalable, high functional group tolerance Requires Mg3N2 handling
Acid-Catalyzed Condensation 2-aminopyridine, ethyl acetoacetate Acidic solvent, reflux or 80–150 °C 70–83 Classical, well-established, good yields Multi-step, harsher conditions
Lewis Acid-Catalyzed Ritter-Type 2-pyridyl ketone, Bi(OTf)3, acetonitrile DCE, 150 °C, overnight Moderate Direct nitrile incorporation, novel approach High temperature, sensitive groups

Characterization and Purity Assessment

Chemical Reactions Analysis

Annulation Reactions

The compound’s synthesis often involves annulation strategies. A Mg₃N₂-assisted one-pot method efficiently constructs the imidazo[1,5-a]pyridine framework from 2-pyridyl ketones (Fig. 1). This method achieves an 80% yield under mild conditions, demonstrating high functional group tolerance .

Reaction ComponentConditionsOutcomeYieldSource
2-Pyridyl ketone + Mg₃N₂Toluene, 110°C, 12–24 hoursFormation of imidazo[1,5-a]pyridine72–89%

Methyl Group Reactivity

The methyl group at position 8 can participate in oxidation or halogenation. For example:

  • Oxidation : Using KMnO₄ or CrO₃ to form a carboxylic acid (position 8).

  • Halogenation : Radical bromination with NBS (N-bromosuccinimide) to introduce bromine at the methyl position .

Biological Interactions

Though not a traditional "reaction," the compound interacts with biological targets:

  • Cytochrome P450 Inhibition : Binds to heme iron, altering metabolic pathways.

  • Apoptosis Induction : Activates caspases-3/9 in cancer cells via mitochondrial cytochrome c release.

Comparative Reactivity

The table below contrasts reactivity with structurally similar compounds:

CompoundKey Reactivity DifferencesSource
Ethyl imidazo[1,5-a]pyridine-8-carboxylateCarboxylate at position 8 increases susceptibility to decarboxylation under heat
Methyl 8-methylimidazo[1,5-a]pyridine-3-carboxylateMethyl ester resists hydrolysis but facilitates transesterification

Key Challenges & Research Gaps

  • Selective Functionalization : Achieving site-specific modifications without disrupting the core structure remains difficult.

  • Stability : The ester group is prone to hydrolysis in aqueous media, limiting in vivo applications .

Scientific Research Applications

Ethyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound in drug discovery for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Derivatives with the Imidazo[1,5-a]pyridine Core

Ethyl imidazo[1,5-a]pyridine-3-carboxylate (Parent Compound)
  • Structure : Lacks the 8-methyl group.
  • Properties : Molecular weight 190.2 g/mol, density ~1.2 g/cm³.
  • Applications : Serves as a precursor for functionalization at the 8-position .
Ethyl 6-Bromoimidazo[1,5-a]pyridine-3-carboxylate
  • Structure : Bromine substituent at position 4.
  • Synthesis : Prepared via Suzuki-Miyaura coupling, yielding 100% product (LC-MS m/z 317.2 [M+H]⁺) .
  • Reactivity : Bromine enables further cross-coupling reactions, unlike the methyl group in the target compound.
Ethyl 1-Bromoimidazo[1,5-a]pyridine-3-carboxylate
  • Structure : Bromine at position 1.
  • Properties : Molecular weight 273.13 g/mol, distinct electronic effects due to bromine’s electronegativity .

Derivatives with Different Heterocyclic Cores

Pyrazolo[1,5-a]pyridine Analogs
  • Ethyl 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylate :

    • Structure : Pyrazole ring replaces imidazole.
    • Reactivity : Hydrolyzes to carboxylic acid (96% yield) under LiOH/THF:MeOH:H₂O .
    • Applications : Used in HIV-1 reverse transcriptase inhibition studies .
  • Ethyl 5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylate :

    • Structure : Methoxy group at position 3.
    • Properties : CAS 99446-53-4, InChIKey: HSPHWUOHGCUYBO-UHFFFAOYSA-N .
Imidazo[1,2-a]pyridine Derivatives
  • Ethyl 5-Methylimidazo[1,2-a]pyridine-3-carboxylate :
    • Reactivity : Undergoes regioselective chlorination with NCS (83% yield) to form 5-(chloromethyl) derivatives .
    • Key Difference : The [1,2-a] ring fusion alters electronic distribution compared to [1,5-a] isomers.

Substituent Variations and Functional Group Modifications

Fluorinated Derivatives
  • Ethyl 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylate :
    • Properties : CAS 1352625-28-5, molecular weight 208.19 g/mol .
    • Impact : Fluorine enhances metabolic stability and bioavailability.
Alkyne-Substituted Derivatives
  • Ethyl 4-(Cyclopropylethynyl)pyrazolo[1,5-a]pyridine-3-carboxylate: Synthesis: Sonogashira coupling (66% yield, HRMS m/z 255.1135 [M+H]⁺) . Applications: Used in SPR assays for HIV-1 RT binding studies .

Data Tables

Table 2: Spectral Data Highlights

Compound ¹H-NMR (δ, ppm) LC-MS/HRMS (m/z) Reference
Ethyl 8-methylimidazo[1,5-a]pyridine-3-carboxylate Not reported 272 (M⁺)
Ethyl 6-bromoimidazo[1,5-a]pyridine-3-carboxylate 9.70 (dd, 1H), 1.49 (t, 3H) 317.2 [M+H]⁺
Ethyl 4-(cyclopropylethynyl)pyrazolo[1,5-a]pyridine-3-carboxylate 8.42 (dd, 1H), 1.01–0.85 (m, 4H) 255.1135 [M+H]⁺

Key Findings and Implications

  • Regiochemistry : The [1,5-a] fusion in imidazo-pyridines enhances stability compared to [1,2-a] isomers, affecting reactivity in halogenation .
  • Functional Groups : Bromine and alkyne substituents enable diversification via cross-coupling, while esters allow hydrolysis to bioactive carboxylic acids .
  • Biological Relevance : Pyrazolo[1,5-a]pyridine derivatives show promise in antiviral research, though imidazo analogs are less explored in this context .

Q & A

Basic Research Questions

Q. What established synthetic routes exist for Ethyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions. A common approach involves condensation of aminomethyl pyridine derivatives with ethyl oxalyl chloride, followed by Vilsmeier formylation to introduce the aldehyde group. Reductive amination or cyclization reactions are then employed to assemble the imidazo[1,5-a]pyridine core . Catalytic systems, such as Pd(OAc)₂ in acetic acid or DMF, can enhance reaction efficiency and regioselectivity . Key factors affecting yield include temperature control (e.g., maintaining 0–5°C during formylation) and solvent polarity, which influences intermediate stability. Purification via column chromatography (silica gel, hexane/EtOAc gradients) is critical to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer :

  • ¹H/¹³C NMR : The ethyl ester group appears as a triplet (δ ~1.3 ppm for CH₃) and quartet (δ ~4.3 ppm for CH₂). The methyl substituent on the imidazo ring resonates as a singlet (δ ~2.5 ppm). Aromatic protons in the pyridine moiety show signals between δ 7.5–8.5 ppm .
  • HRMS : The molecular ion [M+H]⁺ should match the exact mass (e.g., C₁₁H₁₃N₂O₂⁺: 229.0978). Deviations >5 ppm suggest impurities or incorrect assignments .
  • IR : Stretching vibrations for ester C=O (~1720 cm⁻¹) and C-N (~1250 cm⁻¹) confirm functional groups .

Q. What are the documented chemical transformations of this compound, and how do substituents influence reactivity?

  • Methodological Answer : The ester group undergoes hydrolysis to carboxylic acids under basic conditions (NaOH/EtOH, reflux), while the methyl group can be oxidized to a carbonyl using KMnO₄/H₂SO₄. Electrophilic substitution at the pyridine ring is hindered by the electron-withdrawing ester group, but halogenation (e.g., Br₂/FeCl₃) occurs selectively at the 5-position . Substituents like methyl enhance steric hindrance, reducing nucleophilic attack on the imidazole ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction outcomes when using different catalysts or solvents?

  • Methodological Answer : Discrepancies often arise from solvent polarity or catalyst loading. For example, Pd(OAc)₂ in DMF may favor C–H activation, while acetic acid promotes cyclization. Systematic optimization via Design of Experiments (DoE) is recommended:

  • Vary catalyst concentration (5–20 mol%).
  • Test solvent dielectric constants (e.g., DMF vs. THF).
  • Monitor intermediates by LC-MS to identify kinetic vs. thermodynamic pathways .

Q. What strategies enable regioselective functionalization of the imidazo[1,5-a]pyridine core?

  • Methodological Answer :

  • Direct C–H functionalization : Use directing groups (e.g., pyridine N-oxide) with Pd catalysts to install substituents at the 7-position .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids target the 3-position, leveraging the ester’s electron-withdrawing effect .
  • Protection/deprotection : Temporarily protect the ester as a tert-butyl group to avoid side reactions during nitration or sulfonation .

Q. How can computational chemistry predict biological targets for this compound?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina) against kinase libraries, as imidazo[1,5-a]pyridines often inhibit kinases (e.g., JAK2). Focus on conserved ATP-binding pockets .
  • Use QSAR models to correlate substituent electronegativity with binding affinity. Methyl groups may enhance hydrophobic interactions, while ester moieties improve solubility .

Q. What challenges arise in interpreting conflicting NMR data for derivatives, and how can they be mitigated?

  • Methodological Answer : Signal overlap in crowded aromatic regions (δ 7–8 ppm) is common. Solutions include:

  • 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign quaternary carbons.
  • Variable-temperature NMR : Identify dynamic processes (e.g., ring flipping) causing peak broadening .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to track specific carbons .

Q. What considerations are critical when designing in vitro assays for bioactivity evaluation?

  • Methodological Answer :

  • Solubility : Use DMSO stocks (<0.1% final concentration) to avoid cytotoxicity.
  • Stability : Monitor compound degradation in cell media (pH 7.4, 37°C) via HPLC at 0, 24, and 48 hours .
  • Controls : Include structurally similar analogs (e.g., ethyl 5-trifluoromethyl derivatives) to assess scaffold-specific effects .

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